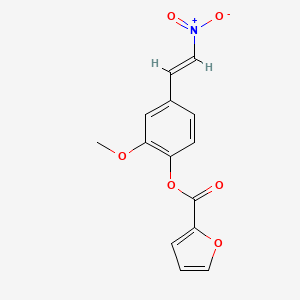

2-methoxy-4-(2-nitrovinyl)phenyl 2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, focusing on the strategic introduction of functional groups and the formation of the core structure efficiently. For example, Rahmani et al. (2017) describe the synthesis of a structurally related compound, highlighting the use of X-ray powder diffraction and density functional theory (DFT) to characterize the synthesized molecule (Rahmani et al., 2017). Jin et al. (1995) discuss the synthesis of poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene), emphasizing the role of precursor polyelectrolytes in achieving the desired polymer structure (Jin et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Isik et al. (2000) report on the molecular structure of an azobenzene derivative, providing insights into bond lengths and configurations that could be analogous to the compound of interest (Isik et al., 2000).

Chemical Reactions and Properties

Chemical reactions and properties are central to understanding the reactivity and applications of the compound. For instance, Asiri et al. (2011) explore the spectroscopic properties and molecular conformation of a compound bearing both methoxy and nitro functional groups, which provides valuable information on the chemical behavior and reactivity of similar molecules (Asiri et al., 2011).

Physical Properties Analysis

The physical properties, including mesophase behavior and thermal stability, play a significant role in the potential applications of these compounds. Hagar et al. (2019) study Schiff base ester liquid crystal compounds, presenting data on mesophase formation and stability that are relevant for understanding the physical behavior of structurally similar compounds (Hagar et al., 2019).

Scientific Research Applications

Synthesis and Mesophase Behavior

One study investigated the synthesis and mesophase behavior of Schiff base/ester liquid crystal compounds, including derivatives with methoxy and nitro substituents. These compounds showed varying mesophase ranges and stability depending on their molecular structure and substituents, offering insights into the impact of such groups on liquid crystalline properties (Hagar, Ahmed, & Saad, 2019).

Molecular and Solid State Structure

Another research focused on the synthesis, molecular, and solid-state structure of a compound related to "2-methoxy-4-(2-nitrovinyl)phenyl 2-furoate". The study highlighted the importance of intermolecular interactions and provided a detailed analysis of the compound's solid-state molecular structure and packing (Rahmani et al., 2017).

Photopolymerization

Research into the potential of nitroxide-mediated photopolymerization introduced a new compound with a chromophore group linked to the aminoxyl function, demonstrating significant changes in photophysical and photochemical properties upon UV irradiation. This study offers a pathway for developing advanced photopolymerization techniques using compounds with nitro and methoxy groups (Guillaneuf et al., 2010).

Colorimetric Assays

A comparison study of substrates for determining urinary NAG (N-Acetyl-β-D-glucosaminidase) activities highlighted the use of "2-methoxy-4-(2′-nitrovinyl)-phenyl-2-acetamido-2-deoxy-β-d-glucopyranoside" (MNP-GlcNAc). This research underscores the application of such compounds in developing clinical diagnostic tools and kits (Yuen, Kind, Price, Praill, & Richardson, 1984).

Corrosion Inhibition

A study on the effects of electron-withdrawing nitro and electron-releasing methoxy substituents on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions revealed that methoxy substituents enhance inhibition efficiency. This research contributes to understanding the role of specific substituents in developing effective corrosion inhibitors (Mishra et al., 2018).

properties

IUPAC Name |

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c1-19-13-9-10(6-7-15(17)18)4-5-11(13)21-14(16)12-3-2-8-20-12/h2-9H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREDFFFSEFDPHV-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(2-nitrovinyl)phenyl 2-furoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)